![molecular formula C14H14CaO10S2 B095294 Calcium bis[(2-hydroxyphenoxy)methanesulfonate] CAS No. 17139-96-7](/img/structure/B95294.png)
Calcium bis[(2-hydroxyphenoxy)methanesulfonate]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium bis[(2-hydroxyphenoxy)methanesulfonate] is a chemical compound with the molecular formula C14H14CaO10S2 and a molecular weight of 446.5 g/mol . This compound is known for its unique structure, which includes two 2-hydroxyphenoxy groups attached to a methanesulfonate moiety, coordinated with a calcium ion. It is used in various scientific and industrial applications due to its distinct chemical properties.
Métodos De Preparación
The synthesis of Calcium bis[(2-hydroxyphenoxy)methanesulfonate] typically involves the reaction of 2-hydroxyphenol with methanesulfonyl chloride to form 2-hydroxyphenoxy methanesulfonate. This intermediate is then reacted with calcium chloride to yield the final product. The reaction conditions often require a controlled temperature and pH to ensure the purity and yield of the compound. Industrial production methods may involve large-scale batch reactors with precise control over reaction parameters to produce the compound in bulk quantities .
Análisis De Reacciones Químicas
Calcium bis[(2-hydroxyphenoxy)methanesulfonate] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The methanesulfonate group can be substituted with other nucleophiles under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Aplicaciones Científicas De Investigación
Calcium bis[(2-hydroxyphenoxy)methanesulfonate] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of Calcium bis[(2-hydroxyphenoxy)methanesulfonate] involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phenolic groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The methanesulfonate moiety may also play a role in the compound’s solubility and bioavailability, influencing its overall effect .
Comparación Con Compuestos Similares
Calcium bis[(2-hydroxyphenoxy)methanesulfonate] can be compared with other similar compounds, such as:
- Calcium bis[(2-hydroxyphenyl)methanesulfonate]
- Calcium bis[(2-hydroxyphenoxy)ethanesulfonate]
- Calcium bis[(2-hydroxyphenoxy)propanesulfonate] These compounds share similar structural features but differ in the length and nature of the sulfonate moiety. The unique combination of the 2-hydroxyphenoxy groups and methanesulfonate in Calcium bis[(2-hydroxyphenoxy)methanesulfonate] gives it distinct chemical properties and applications .
Propiedades
IUPAC Name |
calcium;(2-hydroxyphenoxy)methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8O5S.Ca/c2*8-6-3-1-2-4-7(6)12-5-13(9,10)11;/h2*1-4,8H,5H2,(H,9,10,11);/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZXBUZDQNVOBE-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCS(=O)(=O)[O-].C1=CC=C(C(=C1)O)OCS(=O)(=O)[O-].[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14CaO10S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647790 |
Source


|
| Record name | Calcium bis[(2-hydroxyphenoxy)methanesulfonate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17139-96-7 |
Source


|
| Record name | Calcium bis[(2-hydroxyphenoxy)methanesulfonate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
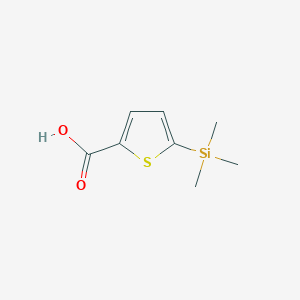

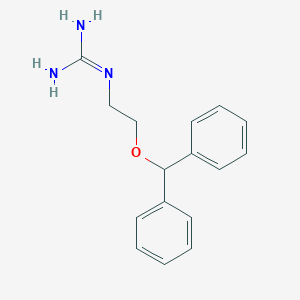
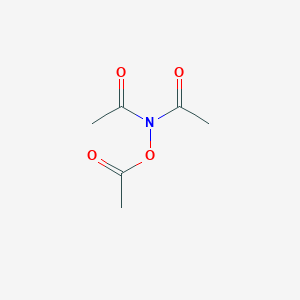


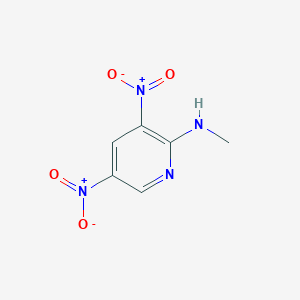




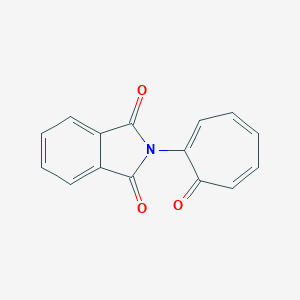
![[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B95237.png)

